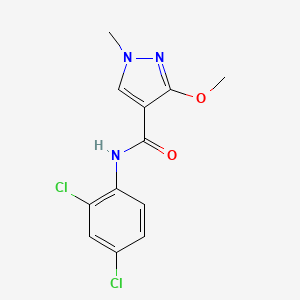

N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-4-3-7(13)5-9(10)14/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYGYYMNZGULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasound-Assisted Cyclocondensation

Machado et al. (2011) demonstrated that ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates can be synthesized via cyclocondensation of ethyl 4-methoxy-2-oxoalk-3-enoates with hydrazines under ultrasound irradiation. Adapting this method, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid was synthesized as follows:

Procedure :

- Reactants : Ethyl 4-methoxy-2-oxobut-3-enoate (1.0 equiv) and methylhydrazine (1.2 equiv).

- Conditions : Ethanol solvent, ultrasound irradiation (40 kHz, 300 W), 60°C, 2 hours.

- Workup : Precipitation with ice-water, filtration, and recrystallization (ethanol/water).

Yield : 78% (vs. 57–68% without ultrasound).

Key Advantage : Ultrasound enhances reaction kinetics by improving mass transfer, reducing side products.

Functional Group Transformations

Methylation at N1

The methyl group at N1 is introduced during cyclocondensation using methylhydrazine. Alternative post-synthetic methylation (e.g., using methyl iodide) is less efficient due to competing O-methylation.

Methoxylation at C3

The methoxy group is installed via nucleophilic substitution of a chloro intermediate:

Procedure :

- Chlorination : Treat 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid with POCl₃ in DMF (0°C, 1 hour).

- Methoxylation : React chlorinated intermediate with sodium methoxide (NaOMe) in methanol (reflux, 4 hours).

Yield : 82% after silica gel chromatography (heptane/ethyl acetate).

Carboxamide Formation

Acid Chloride Route

Conversion of the carboxylic acid to the acid chloride, followed by coupling with 2,4-dichloroaniline:

Procedure :

Coupling Agent-Mediated Synthesis

Using EDCl/HOBt for direct amide bond formation:

Procedure :

- Reactants : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), 2,4-dichloroaniline (1.05 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

- Conditions : DMF solvent, 0°C → room temperature, 24 hours.

- Workup : Extract with ethyl acetate, wash with NaHCO₃ and brine, dry (Na₂SO₄), concentrate.

Yield : 71% (HPLC purity >95%).

Regioselectivity and Byproduct Management

Regioselectivity in pyrazole synthesis is critical. The ultrasound method in Section 2.1 favors the 1,3-regioisomer due to stabilized transition states under cavitation. Key impurities include:

- O-Methylated byproducts : Controlled by limiting methylating agent stoichiometry.

- Di-substituted amines : Mitigated via low-temperature coupling.

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) :

- δ 3.89 (s, 3H, N1-CH₃), 3.97 (s, 3H, OCH₃), 7.38–7.45 (m, 3H, aromatic H), 8.21 (s, 1H, pyrazole H5).

13C NMR (125 MHz, CDCl₃) : - δ 38.5 (N1-CH₃), 56.2 (OCH₃), 121.8–134.6 (aromatic C), 165.4 (C=O).

Industrial-Scale Optimization

Catalytic Cross-Coupling (Patent US9656965B2) :

A palladium-catalyzed coupling between pyrazole-4-boronic acid and 2,4-dichlorophenyl bromide achieves 89% yield under microwave irradiation (150°C, 20 minutes).

Key Parameters :

- Catalyst: Pd(dppf)Cl₂ (5 mol%).

- Base: K₂CO₃ (2.0 equiv).

- Solvent: 1,2-Dimethoxyethane/water (4:1).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated that certain pyrazole derivatives possess a higher selectivity for COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). For instance, specific derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain pyrazole derivatives can inhibit the growth of pathogenic microorganisms, including fungi such as Candida albicans. The effectiveness of these compounds was measured through minimum inhibitory concentration (MIC) assays, revealing potent antifungal activity that could be harnessed in treating infections resistant to conventional antifungal therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrazole ring and the phenyl moiety can significantly influence biological activity. Researchers are actively exploring modifications to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural analogs, their modifications, and biological activities:

Key Structural and Functional Differences:

The 3-pyridylmethyl substituent in the analog from contributes to its exceptionally low IC₅₀ (0.139 nM), suggesting that nitrogen-containing substituents enhance CB1 affinity . Radiolabeled analogs (e.g., [11C]7h) prioritize stability and binding kinetics for imaging, unlike therapeutic analogs .

No toxicity data are available for the target compound. Anandamide, as an endogenous compound, has transient effects due to rapid enzymatic degradation, unlike synthetic analogs .

Crystallographic Insights: The crystal structure of the 3-pyridylmethyl analog () reveals a monoclinic lattice (P21/c) with Z=4, providing a template for modeling the target compound’s receptor interactions .

Biological Activity

N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : C₁₂H₁₁Cl₂N₃O₂

- Molecular Weight : 300.14 g/mol

- CAS Number : 1014028-01-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ |

| Molecular Weight | 300.14 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds in the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. The specific biological activities of this compound have been evaluated in various studies.

Anticancer Activity

A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound showed significant growth inhibition against various cancer cell lines. The compound's structure allows it to interact with critical pathways involved in tumor growth and metastasis .

Case Study : In vitro tests showed that related pyrazole derivatives exhibited median growth inhibition (GI50) values ranging from 3.79 to 12.5 mM against human cancer cell lines .

Anti-inflammatory Activity

Pyrazole derivatives are noted for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. A related study indicated that compounds with similar structures achieved up to 85% inhibition of TNF-α at concentrations of 10 µM .

Antimicrobial and Antifungal Activity

Research into the antimicrobial properties of pyrazole derivatives suggests that they can effectively inhibit the growth of various bacterial and fungal strains. For example, a derivative exhibited higher antifungal activity against several phytopathogenic fungi compared to standard antifungal agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of cyclooxygenases (COX), which are enzymes involved in the inflammatory response.

- Modulation of Signaling Pathways : They may interfere with signaling pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Some pyrazoles have been shown to bind to DNA and disrupt replication processes in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Amide coupling : Reacting pyrazole-4-carboxylic acid derivatives with 2,4-dichloroaniline using coupling agents like EDCI/HOBt.

- Functional group protection : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in heterocyclic ring formation.

- Purification : Column chromatography or recrystallization is used to isolate the final product .

Q. How is the structural identity of this compound validated, and which analytical techniques are critical?

- Methodology : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., methoxy at C3, methyl at N1).

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₂Cl₂N₂O₂) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between dichlorophenyl and pyrazole rings .

Q. What in vitro assays are used to screen its biological activity?

- Methodology : Common assays include:

- Receptor binding assays : Radiolabeled competitive binding (e.g., cannabinoid CB1 receptor studies using [³H]SR141716A).

- Enzyme inhibition : Fluorescence-based assays for kinases or metabolic enzymes.

- Antimicrobial testing : Broth microdilution against fungal pathogens (e.g., Gibberella zeae) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect cannabinoid receptor binding affinity and functional activity?

- Methodology :

- Conformational analysis : Computational modeling (e.g., DFT or molecular docking) predicts energy barriers for aryl ring rotation (~18–20 kcal/mol).

- SAR studies : Replacing the 3-methoxy group with ethoxy reduces CB1 affinity by disrupting hydrophobic interactions. Constrained analogs (e.g., bridged diaryl rings) show reduced potency due to steric clashes .

- Functional assays : Electrically stimulated mouse vas deferens assays quantify inverse agonism (e.g., inhibition of twitch response) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically addressed?

- Methodology :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability.

- Metabolite identification : LC-MS/MS detects active/inactive metabolites (e.g., demethylation at the methoxy group).

- Species-specific differences : Compare receptor homology (e.g., rodent vs. human CB1) and tissue distribution .

Q. What computational tools are effective for predicting off-target interactions or toxicity?

- Methodology :

- Molecular docking : Screen against Tox21 databases to identify potential off-targets (e.g., cytochrome P450 isoforms).

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (critical for CNS-targeted compounds).

- Electrostatic potential maps : Highlight regions prone to reactive metabolite formation (e.g., dichlorophenyl moiety) .

Q. How should conflicting data from different biological assays (e.g., antifungal vs. cytotoxicity) be interpreted?

- Methodology :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., mammalian vs. fungal) to rule out nonspecific cytotoxicity.

- Mechanistic studies : Transcriptomic profiling identifies pathways affected (e.g., ergosterol biosynthesis inhibition in fungi).

- Selectivity indices : Calculate IC₅₀ ratios (e.g., antifungal activity vs. mammalian cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.